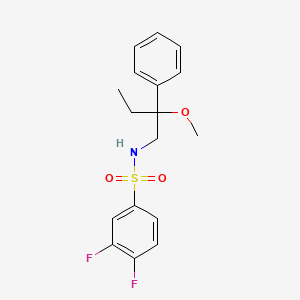

3,4-difluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide

Description

3,4-Difluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is a fluorinated sulfonamide derivative characterized by a 3,4-difluorophenyl core and a 2-methoxy-2-phenylbutyl substituent. Sulfonamides are widely explored in medicinal chemistry due to their versatility as enzyme inhibitors, often targeting kinases, proteases, or nucleic acid-binding proteins.

Properties

IUPAC Name |

3,4-difluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2NO3S/c1-3-17(23-2,13-7-5-4-6-8-13)12-20-24(21,22)14-9-10-15(18)16(19)11-14/h4-11,20H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAWQLZCVUECDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNS(=O)(=O)C1=CC(=C(C=C1)F)F)(C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with 2-methoxy-2-phenylbutylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

3,4-difluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly as an antibacterial agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide involves its interaction with bacterial enzymes. The compound inhibits the activity of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication, ultimately resulting in bacterial cell death.

Comparison with Similar Compounds

Analysis:

- Fluorine Position: The 3,4-difluoro configuration (target compound, Compound 25, Compound 12) differs from 2,4-difluoro analogs (Omipalisib, Compound 8f).

- N-Substituent Complexity: The target’s 2-methoxy-2-phenylbutyl group is less heterocyclic than Omipalisib’s pyridine-quinoline motif or Compound 25’s thiophene-isoindolinone system. This may reduce steric hindrance but limit π-π stacking interactions critical for kinase inhibition .

- Synthetic Yields : Higher yields (e.g., 73% for Compound 12 ) suggest that aliphatic or simple aromatic substituents are easier to incorporate than heterocyclic systems (e.g., 13–28% in ).

Omipalisib (2,4-Difluoro Derivative):

- Potency : Omipalisib’s 2,4-difluoro substitution correlates with exceptional PI3Kα inhibition (IC₅₀ = 0.04 nM), attributed to optimal hydrogen bonding with kinase active sites .

- Selectivity : Despite high kinase selectivity, it inhibits DNA-PK (IC₅₀ = 0.28 nM), a liability for therapeutic applications .

- Solubility/Toxicity : Low water solubility and reported toxicity limit its clinical utility, highlighting the trade-off between potency and pharmacokinetics .

Compound 25 (3,4-Difluoro Derivative):

- While structurally similar to the target compound, Compound 25’s thiophene-isoindolinone substituent may confer distinct electronic properties. No activity data are reported, but its synthesis via general procedure B aligns with methods for cytotoxic agents .

Compound 12 (3,4-Difluoro-Piperidinyl Derivative):

- High purity (98% LC/MS) and yield (73%) suggest synthetic feasibility for 3,4-difluoro sulfonamides with aliphatic substituents. Biological data are lacking, but piperidinyl groups often enhance blood-brain barrier penetration .

Fluorination and Pharmacokinetic Trends

- Metabolic Stability : Fluorine atoms reduce cytochrome P450-mediated metabolism, as seen in dFdC (), where fluorination prolongs intracellular triphosphate retention . This principle likely extends to sulfonamides.

- Solubility Challenges : Omipalisib’s low solubility contrasts with dFdC’s improved membrane permeability (65% higher than ara-C ). The target compound’s methoxy-phenylbutyl group may further reduce solubility compared to smaller substituents.

Biological Activity

3,4-Difluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is a synthetic compound with potential therapeutic applications. Its unique structure, which incorporates a sulfonamide group and fluorinated benzene moieties, suggests diverse biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 357.39 g/mol. The presence of fluorine atoms in the structure enhances lipophilicity and may improve binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 357.39 g/mol |

| Solubility | Soluble in organic solvents |

| LogP (Partition Coefficient) | Approximately 3.5 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonamide group is known to inhibit various enzymes and receptors, which can lead to modulation of critical biological pathways.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant enzyme inhibitory activity. For instance, the sulfonamide moiety is often involved in inhibiting carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in tissues and are implicated in tumor growth. Studies have shown that derivatives of benzenesulfonamides can selectively inhibit tumor-associated isoforms of CAs, potentially offering a pathway for cancer treatment .

Biological Activity Studies

Several studies have assessed the biological activity of related compounds to this compound, providing insights into its potential effects.

- Antimicrobial Activity : A study on related sulfonamide compounds demonstrated significant antibacterial properties against strains such as Escherichia coli and Pseudomonas aeruginosa. These findings suggest that this compound may also possess antimicrobial activity .

- Anticancer Properties : Research on benzenesulfonamide derivatives has shown promising anticancer effects through the inhibition of cancer cell growth in various lines. For instance, compounds with similar structures exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

- Enzyme Inhibition Studies : Inhibition constants (Ki values) for related compounds against carbonic anhydrases were reported as low as 35.9 nM, indicating potent inhibitory activity that could be leveraged for therapeutic applications .

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzenesulfonamides that included the target compound's structural analogs. These studies highlighted:

- Selectivity : Certain derivatives showed higher selectivity towards tumor-associated isoforms compared to cytosolic isoforms.

- Cytotoxicity : Compounds demonstrated selective cytotoxicity towards cancer cell lines such as Hep3B and A549, suggesting a potential role in cancer therapy.

Q & A

Basic: What are the common synthetic routes for 3,4-difluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide, and what reaction conditions are critical for high yield?

Methodological Answer:

The synthesis typically involves a nucleophilic substitution reaction between 3,4-difluorobenzenesulfonyl chloride and a secondary amine precursor (e.g., 2-methoxy-2-phenylbutylamine). Key steps include:

- Starting Materials : 3,4-Difluorobenzenesulfonyl chloride and the amine intermediate.

- Base Selection : Triethylamine or pyridine is used to deprotonate the amine and facilitate nucleophilic attack .

- Solvent and Temperature : Reactions are conducted in anhydrous dichloromethane or THF under nitrogen at 0–25°C to minimize hydrolysis of the sulfonyl chloride .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures purity (>95%) .

Advanced: How can researchers resolve discrepancies in reported biological activities of sulfonamide derivatives across studies?

Methodological Answer:

Discrepancies often arise due to structural variations (e.g., methoxy vs. fluoro substituent positions) or assay conditions. Strategies include:

- Comparative SAR Studies : Systematically compare analogs (e.g., 3,4-difluoro vs. 2,4-difluoro isomers) to isolate substituent effects .

- Standardized Assays : Replicate studies under identical conditions (e.g., enzyme concentration, pH, temperature) .

- Computational Modeling : Use molecular docking to predict binding modes and validate with mutagenesis studies .

Basic: What spectroscopic techniques are recommended for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic peaks: sulfonamide NH (~10 ppm), aromatic protons (7–8 ppm), methoxy group (~3.3 ppm) .

- ¹⁹F NMR : Two distinct peaks for 3,4-difluoro substituents (-129 to -134 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Advanced: What strategies optimize regioselectivity in substitution reactions for fluorinated benzenesulfonamides?

Methodological Answer:

- Directing Groups : Introduce electron-withdrawing groups (e.g., -NO₂) to direct substitutions to specific positions .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines, improving yield .

- Catalysis : Transition-metal catalysts (e.g., Pd) enable Suzuki-Miyaura coupling for complex substitutions .

Basic: How do fluorine atoms influence the compound’s physicochemical properties?

Methodological Answer:

- Lipophilicity : Fluorine increases logP, enhancing membrane permeability .

- Electron Effects : Fluorine’s electronegativity stabilizes adjacent sulfonamide groups, altering pKa and binding affinity .

- Metabolic Stability : Fluorine reduces oxidative metabolism, prolonging half-life .

Advanced: What in silico methods predict binding affinity to target enzymes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with active sites (e.g., carbonic anhydrase) .

- QSAR Models : Train models on fluorinated sulfonamide datasets to predict IC50 values .

- MD Simulations : Analyze binding stability over 100-ns trajectories (e.g., GROMACS) .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

- Sulfonamide Hydrolysis : Avoid aqueous conditions; use anhydrous solvents and inert atmosphere .

- Amine Oxidation : Add antioxidants (e.g., BHT) or work under nitrogen .

- Byproduct Formation : Monitor reaction progress with TLC and optimize stoichiometry (amine:sulfonyl chloride = 1.2:1) .

Advanced: How do kinetic studies elucidate enzyme inhibition mechanisms?

Methodological Answer:

- Time-Dependent Inhibition : Pre-incubate enzyme with inhibitor to measure activity loss over time .

- IC50 Determination : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases) to calculate inhibition constants .

- Lineweaver-Burk Plots : Distinguish competitive vs. non-competitive inhibition by analyzing Km/Vmax shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.